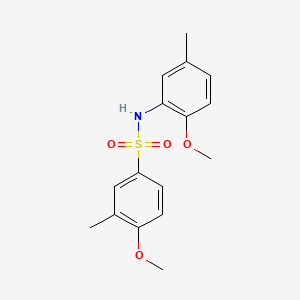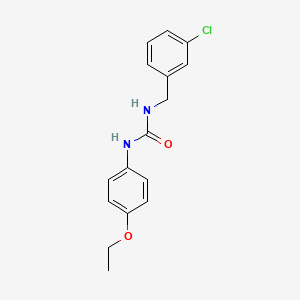![molecular formula C18H16N2O3S B5730895 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid, also known as NTAPP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a thiazolyl peptide that has been shown to have interesting biochemical and physiological effects, making it a subject of interest for researchers in various fields.
作用機序
The mechanism of action of 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its binding to the AMPA receptor, which leads to an increase in the activity of the receptor. This increase in activity results in the enhancement of synaptic transmission and plasticity, which is thought to underlie learning and memory processes. This compound has also been shown to modulate the activity of other ion channels and neurotransmitter receptors, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the activity of the AMPA receptor, leading to enhanced synaptic transmission and plasticity. This compound has also been shown to modulate the activity of other ion channels and neurotransmitter receptors, suggesting that it may have a broader range of effects on neuronal function. In addition, this compound has been shown to have anti-inflammatory properties, making it a subject of interest for researchers studying the role of inflammation in neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid in lab experiments is its high affinity for the AMPA receptor, which makes it a useful tool for studying the mechanisms of receptor activation and modulation. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. In addition, the multi-step synthesis of this compound can be time-consuming and requires a high degree of expertise to ensure high yield and purity.
将来の方向性
There are a number of future directions for research on 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid. One area of interest is the development of more efficient synthesis methods that can be used to produce this compound in larger quantities and with greater purity. Another area of interest is the continued investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly with regard to its modulation of ion channels and neurotransmitter receptors.
合成法
The synthesis of 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves the reaction of 2-naphthylamine with thiosemicarbazide to form the intermediate thiazole. This intermediate is then reacted with the protected amino acid, Fmoc-L-lysine, to form the final product. The synthesis of this compound is a multi-step process that requires careful attention to detail to ensure high yield and purity.
科学的研究の応用
5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. This compound has been used as a tool to study the mechanisms of AMPA receptor activation and modulation, and has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
5-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16(6-3-7-17(22)23)20-18-19-15(11-24-18)14-9-8-12-4-1-2-5-13(12)10-14/h1-2,4-5,8-11H,3,6-7H2,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMMKHQGBULZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
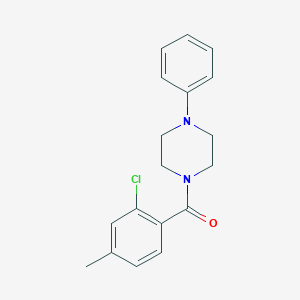
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)
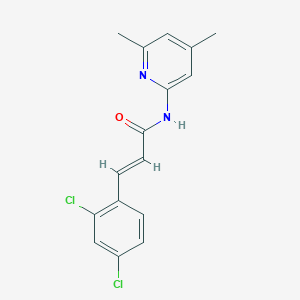
![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)
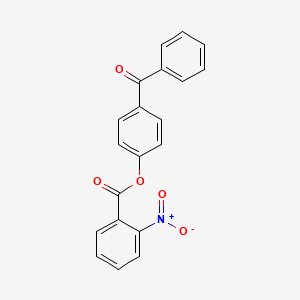


![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)
